Lobohedleolide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

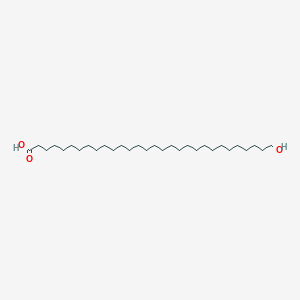

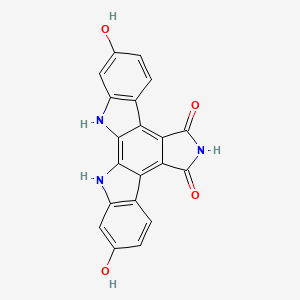

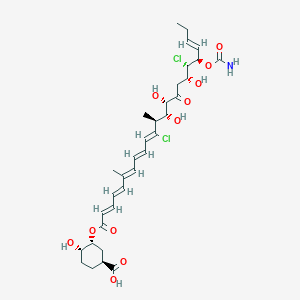

Lobohedleolide is a cembrane diterpenoid isolated from Lobophytum hedleyi and Lobophytum. It exhibits anti-HIV-1 activity. It has a role as an anti-HIV-1 agent and a coral metabolite. It is a gamma-lactone, a monocarboxylic acid and a cembrane diterpenoid.

Scientific Research Applications

1. Antiviral Properties

Lobohedleolide has shown potential as an antiviral agent, particularly against the Hepatitis C virus (HCV). A study demonstrated that this compound, derived from the Formosan soft coral Lobophytum crassum, significantly reduced HCV replication in cells. This inhibitory effect is attributed to the suppression of HCV-induced cyclooxygenase-2 (COX-2) expression. This compound down-regulates COX-2 through the CCAAT/enhancer-binding protein (C/EBP), impacting the phosphorylation of c-Jun NH2-terminal protein kinase and c-Jun. This finding suggests that this compound could serve as a supplementary therapeutic agent for controlling HCV infection (Lin et al., 2018).

2. Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory activity in various studies. It was found to exhibit significant anti-inflammatory effects in carrageenin-induced rat hind paw edema and cotton pellet granuloma models. This effect was comparable to the standard drug indomethacin. The findings from this research underscore the potential use of this compound in treating inflammation-related conditions (Radhika et al., 2005).

3. HIV Inhibitory Activity

This compound, along with other cembrane derivatives, has been identified for its HIV-inhibitory activity. This was established through bioassay-guided fractionation of an aqueous extract from the soft coral Lobophytum sp., which highlighted the potential of this compound in HIV treatment. The compound exhibited moderate HIV-inhibitory activity in cell-based in vitro anti-HIV assays (Rashid et al., 2000).

4. Induction of Interleukin-8 Production

In a study focusing on this compound's effect on inflammatory cytokines, it was discovered that this compound induced the production of interleukin-8 (IL-8) in lipopolysaccharide (LPS)-stimulated human monocytic THP-1 cells. This unique bioactivity, distinct from other compounds, could be significant in understanding and potentially manipulating immune responses (Oda et al., 2011).

5. Effects on Nitric Oxide Synthase Expression

Recent research on this compound revealed its bioactivity against the protein expressions of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-treated mouse macrophage cells. This finding indicates a broader scope of biological activity for this compound, encompassing immunomodulatory properties (Yeh et al., 2021).

Properties

Molecular Formula |

C20H26O4 |

|---|---|

Molecular Weight |

330.4 g/mol |

IUPAC Name |

(3aS,6E,10E,14E,15aS)-6,14-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-10-carboxylic acid |

InChI |

InChI=1S/C20H26O4/c1-13-6-4-8-16(19(21)22)9-5-7-14(2)12-18-17(11-10-13)15(3)20(23)24-18/h6,9,12,17-18H,3-5,7-8,10-11H2,1-2H3,(H,21,22)/b13-6+,14-12+,16-9+/t17-,18-/m0/s1 |

InChI Key |

SORYERHBQFTRIK-AQJYKDKHSA-N |

Isomeric SMILES |

C/C/1=C\CC/C(=C\CC/C(=C/[C@H]2[C@@H](CC1)C(=C)C(=O)O2)/C)/C(=O)O |

SMILES |

CC1=CCCC(=CCCC(=CC2C(CC1)C(=C)C(=O)O2)C)C(=O)O |

Canonical SMILES |

CC1=CCCC(=CCCC(=CC2C(CC1)C(=C)C(=O)O2)C)C(=O)O |

Synonyms |

lobohedleolide |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[1-[2-(3,4-dihydroxybenzoyl)hydrazinyl]-2-methyl-1-oxopropan-2-yl]oxyiminoacetyl]amino]-3-[[4-(3-carboxy-1-cyclopropyl-6-fluoro-4-oxoquinolin-7-yl)piperazin-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1235677.png)

![5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B1235681.png)

![[4-[4-[2-Furanyl(oxo)methyl]-1-piperazinyl]-[1,2,4]triazolo[4,3-a]quinoxalin-8-yl]-phenylmethanone](/img/structure/B1235686.png)

![(4R,6R,8R,9E,11E)-16-chloro-17,19-dihydroxy-4-methyl-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),9,11,16,18-pentaene-2,13-dione](/img/structure/B1235687.png)

![4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide](/img/structure/B1235689.png)